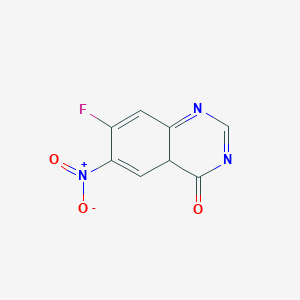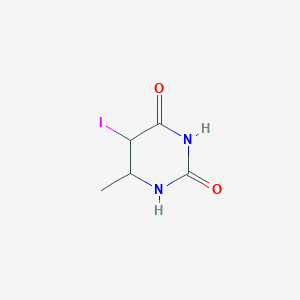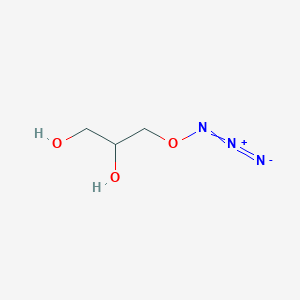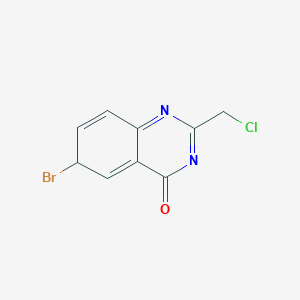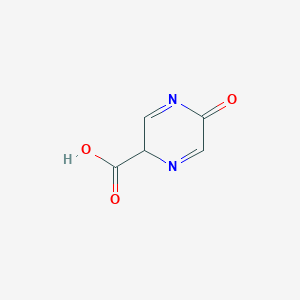![molecular formula C7H13N3O B12361532 2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound with a unique structure that includes a pyrido[4,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine and an appropriate amine, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-
- Naphthalene,1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-trans-
Uniqueness
What sets 2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one apart from these similar compounds is its specific pyrido[4,3-d]pyrimidine core, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H13N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h5-6,8-9H,1-4H2,(H,10,11) |
Clave InChI |
AQXOFOIEABUGAI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1NCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


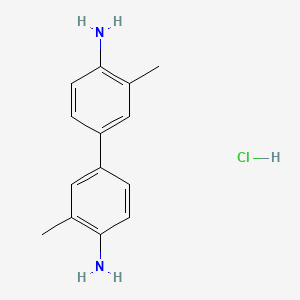
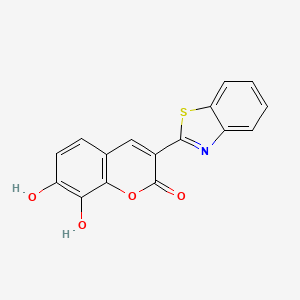
![Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B12361459.png)
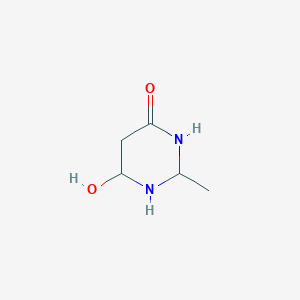
![2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B12361478.png)
![4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12361479.png)
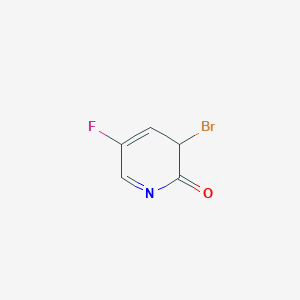
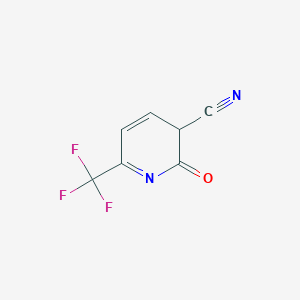
![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
